molecular formula C7H7NO2 B121997 3-Methylisonicotinic acid CAS No. 4021-12-9

3-Methylisonicotinic acid

Cat. No. B121997
CAS RN: 4021-12-9
M. Wt: 137.14 g/mol
InChI Key: OSMAGAVKVRGYGR-UHFFFAOYSA-N
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Description

3-Methylisonicotinic acid, also known as 3-Methyl-4-pyridinecarboxylic acid, is a chemical compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 g/mol . The IUPAC name for this compound is 3-methylpyridine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Methylisonicotinic acid consists of a pyridine ring with a carboxylic acid group at the 4-position and a methyl group at the 3-position . The InChI string for this compound is InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylisonicotinic acid include a molecular weight of 137.14 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Unfortunately, specific information on the melting point, boiling point, and density of 3-Methylisonicotinic acid was not available .

Scientific Research Applications

Medicine: Cholesterol 24 Hydroxylase Inhibitors

3-Methylisonicotinic acid is used in the synthesis of 4,5-dihydro-1H-pyrazole derivatives which act as inhibitors for cholesterol 24 hydroxylase . This enzyme is involved in cholesterol metabolism and its inhibition can be significant in the treatment of disorders like neurodegenerative diseases where cholesterol homeostasis in the brain is disrupted.

Agriculture: Soil Fertility and Plant Health

In agriculture, organic acids, including derivatives like 3-Methylisonicotinic acid, play a crucial role in soil fertility and plant health. They are involved in the solubilization of minerals, biocontrol of phytopathogens, and can enhance nutrient cycling and acquisition, thus contributing to sustainable agriculture practices .

Material Science: Nanotechnology and Electronics

3-Methylisonicotinic acid is relevant in material science, particularly in the synthesis of compounds and materials used in nanotechnology and electronics. Its derivatives can be utilized in creating advanced materials with specific electronic properties for use in devices like sensors and transistors .

Industrial Applications: Synthesis and Manufacturing

In industrial settings, 3-Methylisonicotinic acid is a valuable compound used in the synthesis of various chemicals. It serves as a building block for the manufacturing of complex molecules that have applications across different sectors, including pharmaceuticals and specialty chemicals .

Environmental Sustainability: Pollution Control

The compound’s derivatives may be used in environmental applications, such as pollution control. By participating in chemical reactions that neutralize harmful substances, they can contribute to cleaner air and water, thus aiding in environmental protection efforts .

Biochemistry: Enzyme Activity Modulation

In biochemistry, 3-Methylisonicotinic acid is studied for its potential to modulate enzyme activity. It can be a precursor to molecules that interact with enzymes, influencing metabolic pathways and cellular processes, which is vital for developing new biochemical assays and therapeutic agents .

Safety and Hazards

3-Methylisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It’s important to use personal protective equipment when handling this compound and avoid creating dust . In case of accidental release, it’s advised to pick up and arrange disposal without creating dust .

Future Directions

While specific future directions for 3-Methylisonicotinic acid are not mentioned, it’s worth noting that compounds similar to 3-Methylisonicotinic acid are used in the synthesis of drugs like isoniazid, which is used in the treatment of tuberculosis . This suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name

3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAGAVKVRGYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960633
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisonicotinic acid

CAS RN

40211-20-9, 4021-12-9
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-isonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a hot (155° C.) solution of 10.7 g (0.1 mol) of 3,4-lutidine in 100 mL diphenylether, was added 18 g (0.16 mol) selenium dioxide in portions. After about 20 minutes, the reaction was heated to 185° C. and allowed to react for approximately thirty minutes. After cooling, the reaction mixture was diluted with water and filtered. The filtrate was extracted with chloroform and the chloroform extracts were then concentrated under reduced pressure to provide 6.0 g of a pale brown solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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